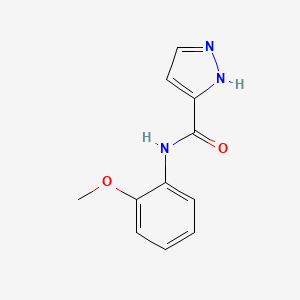

N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

描述

属性

IUPAC Name |

N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-8(10)13-11(15)9-6-7-12-14-9/h2-7H,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMBTJGJVAOPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Amide Formation and Functionalization

The synthesis of N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide often involves reactions starting from pyrazole-3-carboxylic acid or its acid chloride derivative. Key pathways include:

Reaction with Amines

-

Mechanism : The carboxylic acid group reacts with amines via nucleophilic acyl substitution.

-

Example : Reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine yields the corresponding carboxamide 5 (69% yield) .

-

Conditions : Acid (e.g., HCl) or base (e.g., pyridine) catalysis, reflux in benzene .

| Reagent | Product Type | Yield | Key Features |

|---|---|---|---|

| 2,3-diaminopyridine | Carboxamide 5 | 69% | Forms via nucleophilic attack on C=O |

Formation of Heterocyclic Derivatives

-

Imidazo[4,5-b]pyridine : Reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine under prolonged heating (5 hours) yields 3H-imidazo[4,5-b]pyridine derivatives .

-

Friedel-Crafts Acylation : Acylation with aromatic compounds produces diarylpyrazoles (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid) .

Oxidation and Hydrolysis

The methoxyphenyl substituent and carboxamide group undergo specific transformations:

Oxidation of Methoxy Group

-

Reaction : The methoxy group (–OCH₃) can be oxidized to a ketone (–CO) or further to a carboxylic acid (–COOH).

-

Reagents : H₂O₂ or other oxidizing agents.

Hydrolysis of Carboxamide

-

Mechanism : Hydrolysis under acidic or basic conditions converts the carboxamide to a carboxylic acid or amine.

-

Impact on Activity : Removal of the carboxamide group (e.g., via hydrolysis) renders derivatives inactive in biological assays, highlighting its critical role in receptor binding .

Structural Activity Relationships (SAR)

SAR studies reveal how substitutions affect reactivity and biological activity:

Impact of Substituents

-

Carboxamide Group : Essential for NTS2 receptor activity. Its removal (e.g., descarboxylation) eliminates binding affinity .

-

Aromatic Substituents : Modifications to the pyrazole ring (e.g., fluorine or methoxyphenyl groups) influence lipophilicity and receptor selectivity .

Reaction-Dependent Functional Changes

| Structural Modification | Effect on Reactivity/Activity |

|---|---|

| Carboxamide → Carboxylic Acid | Loss of NTS2 binding activity |

| Pyrazole Ring Substitutions | Altered solubility/stability |

Theoretical Insights

Quantum chemical studies (e.g., MO calculations) elucidate reaction mechanisms:

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. The compound is thought to interact with various molecular targets, influencing critical signaling pathways involved in cell proliferation and apoptosis. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The anticancer effects of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it has been observed to inhibit the activity of certain kinases involved in cancer cell signaling pathways, thereby leading to reduced cell viability and increased apoptosis in tumor cells.

Antioxidant Properties

Oxidative Stress Mitigation

this compound has also been evaluated for its antioxidant capabilities. Oxidative stress is a key factor in the development of various diseases, including cancer and neurodegenerative disorders. The compound has shown potential in enhancing the activity of antioxidant enzymes and reducing lipid peroxidation, thereby protecting cells from oxidative damage .

Research Findings

In experimental studies, this compound demonstrated significant antioxidant activity, comparable to established antioxidants. This property makes it a candidate for further research into its use as a protective agent in oxidative stress-related conditions .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Various studies have reported that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Studies

For example, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition rates compared to standard antibiotics. This suggests that this compound could serve as a lead compound for the development of new antimicrobial agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

作用机制

The mechanism of action of N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

相似化合物的比较

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and their implications:

生物活性

N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.

- Receptor Modulation : It interacts with various receptors, acting as either an agonist or antagonist. This modulation influences cellular signaling pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation .

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death (apoptosis) in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The reported IC50 values were 3.79 µM for MCF-7 and 12.50 µM for HCT116 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Inhibition of COX Enzymes : The compound acts on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. It has been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis in sensitive cell lines .

- Analgesic Effects : Research has indicated that some pyrazole derivatives can exert analgesic effects through neurotensin receptor modulation. While this compound was not primarily identified as an analgesic, its structural analogs have shown promise in this area .

常见问题

Q. What in vitro models assess metabolite-mediated genotoxicity?

- Incubate primary hepatocytes with the compound and S9 fractions. Monitor DNA damage via comet assay and metabolite formation (e.g., o-nitrosoanisole) using LC-MS. Confirm reactive intermediate generation via glutathione (GSH) trapping experiments .

Data Contradiction and Optimization

Q. How to address conflicting metabolic stability data between in vitro and in vivo models?

Q. What strategies optimize CYP-mediated metabolic activation without increasing toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。